Tropatepine

Übersicht

Beschreibung

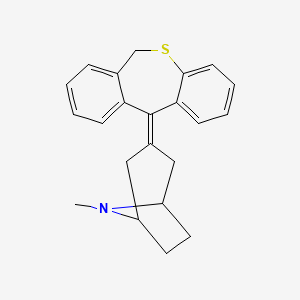

Tropatepine, known by its brand name Lepticur, is an anticholinergic compound primarily used as an antiparkinsonian agent. It is a small molecule with the chemical formula C22H23NS and a molar mass of 333.49 g/mol . This compound is known for its ability to alleviate symptoms of Parkinson’s disease by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement .

Vorbereitungsmethoden

Tropatepin kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Syntheseweg umfasst die folgenden Schritte :

Ausgangsmaterial: Die Synthese beginnt mit 3-Chlortropan.

Grignard-Reaktion: Eine Grignard-Reaktion wird zwischen 3-Chlortropan und Dibenzo[b,e]thiepin-11(6H)-on durchgeführt.

Dehydratisierung: Das entstehende Produkt wird dehydriert, um das Olefin zu bilden, das Tropatepin erzeugt.

Die Reaktionsbedingungen für die Grignard-Reaktion beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und eine kontrollierte Temperaturumgebung, um sicherzustellen, dass die Reaktion effizient abläuft .

Analyse Chemischer Reaktionen

Tropatepin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tropatepin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Tropatepin in reduzierte Formen umwandeln, wodurch sich seine chemische Struktur und Eigenschaften ändern.

Substitution: Tropatepin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Treatment of Parkinson's Disease

Tropatepine is primarily used in clinical settings for managing extrapyramidal symptoms induced by neuroleptic medications. A clinical study involving 218 patients demonstrated that this compound effectively alleviated symptoms such as akathisia and tremors, with favorable tolerance and minimal toxic effects reported .

Neurodegenerative Diseases

Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions where AChE dysfunction is implicated. However, further studies are necessary to establish its efficacy and safety in this context.

Anticonvulsant Properties

Emerging studies suggest that this compound may possess anticonvulsant properties. Animal model research indicates a reduction in seizure activity, although the underlying mechanisms remain unclear. This area warrants further investigation to explore its potential application in epilepsy treatment.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, showing a reduction in inflammation in cell cultures. This finding opens avenues for exploring its role in treating inflammatory diseases.

Treatment of Cataplexy

A notable case study documented the successful use of this compound in three patients with drug-resistant cataplexy associated with narcolepsy type 1. After conventional treatments failed, the introduction of this compound resulted in a dramatic improvement in the frequency and severity of cataplexy episodes, with only mild side effects reported . This supports the hypothesis that cholinergic muscarinic transmission plays a role in rapid eye movement sleep atonia.

Comparative Analysis with Other Anticholinergics

This compound shares similarities with other anticholinergic compounds used for Parkinson's disease management. Below is a comparison table highlighting these compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Trihexyphenidyl | C₁₉H₂₄N₂O | Antiparkinsonian | Older generation drug |

| Benztropine | C₁₉H₂₁N | Antiparkinsonian | Dual action on dopamine reuptake |

| Biperiden | C₁₉H₂₄N₂ | Antiparkinsonian | Selective M1 receptor antagonist |

| This compound | C₁₈H₂₁N₃O₃S | Antiparkinsonian | Effective against neuroleptic-induced symptoms |

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of this compound:

- A study involving 184 patients demonstrated that this compound hydrochloride effectively treated neuroleptic-induced extrapyramidal syndrome, showing comparable efficacy to other synthetic antiparkinson drugs .

- The case report on drug-resistant cataplexy highlighted the significant improvement experienced by patients after treatment with this compound, suggesting its potential as a new therapeutic option for this condition .

Wirkmechanismus

Tropatepine exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This anticholinergic mechanism helps reduce the overactivity of cholinergic neurons, which is a characteristic feature of Parkinson’s disease . By inhibiting acetylcholine, this compound helps restore the balance between dopamine and acetylcholine, improving motor function and reducing symptoms .

Vergleich Mit ähnlichen Verbindungen

Tropatepin gehört zur Klasse der organischen Verbindungen, die als Dibenzothiepine bekannt sind. Ähnliche Verbindungen umfassen:

Benztropin: Ein weiteres Anticholinergikum, das zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Trihexyphenidyl: Ein Anticholinergikum, das zur Behandlung der Parkinson-Krankheit und extrapyramidaler Symptome eingesetzt wird.

Procyclidin: Wird zur Behandlung der Parkinson-Krankheit und medikamenteninduzierter extrapyramidaler Symptome eingesetzt.

Was Tropatepin auszeichnet, ist seine spezifische chemische Struktur, die eine Dibenzo[b,e]thiepin-Einheit umfasst. Diese einzigartige Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften und seiner Wirksamkeit als Antiparkinsonmittel bei .

Eigenschaften

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQKFRLFXDPXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865380 | |

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27574-24-9 | |

| Record name | Tropatepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.